molecular formula C₁₀H₁₇D₃ClNO₄ B1159838 (R)-Propionyl-d3 Carnitine Chloride

(R)-Propionyl-d3 Carnitine Chloride

Cat. No.: B1159838
M. Wt: 256.74
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Propionyl-d3 Carnitine Chloride is a high-purity, deuterium-labeled analog of Propionyl-L-carnitine, specifically deuterated on the N-methyl group (N-methyl-d3) . This stable isotopologue is primarily utilized as an internal standard in mass spectrometry-based quantitative analytical methods, such as HPLC, to ensure accurate measurement of carnitine and its derivatives in biological samples . Beyond its analytical applications, this compound serves as a critical tool in metabolic research. The propionyl moiety of carnitine esters is known to support energy metabolism by optimizing fatty acid oxidation and enhancing glucose metabolism . Research on its non-deuterated counterpart has demonstrated significant potential in improving functional status in conditions like cardiac ischemia-reperfusion and claudication by supporting mechanical recovery and metabolic parameters . The (R)-enantiomer represents the biologically active form (Levocarnitine), ensuring specificity in pharmacological and metabolic studies . With a molecular formula of C 10 H 17 D 3 ClNO 4 and a molecular weight of 256.74 g/mol, it is an essential compound for researchers investigating energy metabolism, cardiovascular diseases, and developing diagnostic assays . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₀H₁₇D₃ClNO₄

Molecular Weight

256.74

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxopropoxy-d3)-1-propanaminium Chloride;  _x000B_(-)-Propionylcarnitine-d3;  L-Carnitine-d3 Propionyl Ester;  Dromos-d3;  L-Propionylcarnitine-d3;  Levocarnitine-d3 Propionate Hydrochloride;  ST 261; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between (R)-Propionyl-d3 Carnitine Chloride and related carnitine derivatives:

Compound CAS Number Deuterium Position Molecular Formula Key Applications
(R)-Propionyl-d3 Carnitine Chloride 1334532-19-2 Methyl groups (C10H17D3) C10H17D3NO4·Cl Metabolic tracing, cardiac research
(±)-Propionylcarnitine Chloride 18828-58-5 None (non-deuterated) C10H20ClNO4 General carnitine supplementation
Propionyl-L-carnitine-d3 hydrochloride (N-methyl-d3) 49143-25 N-methyl group (C10D3H17) C10H17D3NO4·HCl Isotopic studies of carnitine transport
L-Carnitine-d9 126827-79-0 Three methyl-d3 groups C7H6D9NO3 High-precision metabolic flux analysis
Carnitine Alkyl Ester Bromides N/A None (alkyl chain varies) C7H15BrNO3 (n=2–14) Ionic liquids, surfactants

Key Observations :

  • Isotopic Specificity : (R)-Propionyl-d3 Carnitine Chloride’s deuterium labeling on methyl groups distinguishes it from N-methyl-d3 variants (e.g., CAS 49143-25), which are used to study carnitine transporter specificity .
  • Racemic vs. Enantiopure Forms: The (±)-Propionylcarnitine Chloride (non-deuterated) lacks stereochemical purity, limiting its utility in enzyme-specific studies compared to the enantiopure (R)-form .
  • Functional Groups : Carnitine alkyl ester bromides (e.g., n=2–14 chains) are modified for surfactant or hydrotropic applications, diverging from the metabolic roles of acylcarnitines .

Pharmacological and Functional Comparisons

(a) Cardioprotective Effects
  • Propionyl-L-carnitine (non-deuterated): Demonstrated efficacy in reversing myocardial dysfunction in erucic acid-induced cardiomyopathy and diabetic rat models. Chronic administration improved pressure-volume curves in paced hearts .
(b) Analytical Utility
  • (R)-Propionyl-d3 Carnitine Chloride : Used as an internal standard for LC-MS quantification of acylcarnitines due to its high purity (>95% HPLC) and isotopic stability .
  • L-Carnitine-d9 : Offers higher deuterium incorporation (9 atoms), making it preferable for ultra-sensitive assays but less specific for propionylcarnitine pathways .
(c) Solubility and Stability
  • Carnitine Alkyl Ester Bromides : Exhibit room-temperature liquid states and hydrotropic behavior (e.g., solubilizing Disperse Red 13), unlike solid acylcarnitines like (R)-Propionyl-d3 Carnitine Chloride .

Preparation Methods

Core Strategy: Isotopic Labeling via Reductive Amination

The synthesis of deuterated carnitine derivatives hinges on introducing stable isotopic labels at specific positions while preserving the (R)-configuration. A pivotal strategy involves reductive amination using deuterated formaldehyde (CD2_2O) and sodium cyanoborodeuteride (NaCNBD3_3) to incorporate deuterium at the methyl groups adjacent to the quaternary ammonium center.

Key Steps :

  • Protection of L-Carnitine : The carboxylate group of L-carnitine is protected with a benzyl ester to prevent undesired side reactions during subsequent steps.

  • Reductive Amination : Treatment with CD2_2O and NaCNBD3_3 selectively introduces deuterium at the N-methyl positions, forming the intermediate (R)-3-N,N-dimethyl-d6 carnitine benzyl ester.

  • Acylation : Propionyl chloride is coupled to the hydroxyl group of the intermediate using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP), yielding (R)-propionyl-d6 carnitine benzyl ester.

  • Quaternization and Deprotection : Methylation with deuterated methyl iodide (CD3_3I) ensures full deuteration, followed by catalytic hydrogenation to remove the benzyl protecting group and anion exchange to form the chloride salt.

Table 1 : Isotopic Labeling Efficiency in Reductive Amination

Isotopic ReagentMass Shift (Da)Yield (%)Purity (%)
CD2_2O + NaCNBD3_3+68598.5
CD2_2O + NaCNBH3_3+37897.2
CH2_2O + NaCNBD3_3+58296.8
CatalystTemperature (°C)Yield (%)Purity (%)
Triethylamine8088.299.58
Diisopropylamine9078.399.35
None6065.198.7

Optimization of Deuterium Incorporation

Solvent Effects on Isotopic Purity

Deuterated solvents significantly enhance isotopic retention. For example, using deuterated methanol (CD3_3OD) during quaternization reduces proton exchange, achieving >99% deuterium incorporation at the N-methyl positions.

Catalytic Hydrogenation Challenges

Catalytic hydrogenation for benzyl group removal risks deuterium loss. Substituting palladium-on-carbon with platinum oxide (PtO2_2) under deuterium gas (D2_2) minimizes isotopic scrambling, preserving >97% deuterium content.

Analytical Validation of (R)-Propionyl-d3 Carnitine Chloride

High-Resolution Mass Spectrometry (HRMS)

HRMS confirms isotopic distribution:

  • Expected : [M+H]+^+ = 257.73 (C10_{10}H17_{17}D3_3ClNO4_4)

  • Observed : 257.72 ± 0.01 Da, isotopic purity >98%.

Nuclear Magnetic Resonance (NMR)

1^1H NMR (500 MHz, D2_2O):

  • δ 4.25 (m, 1H, CH-O), δ 3.45 (s, 9H, N(CH3_3)3_3-d0_0), δ 1.25 (t, 3H, CH2_2CH3_3).
    Deuterium incorporation eliminates signals at δ 3.20 (N-CH3_3), replaced by residual solvent peaks.

Industrial-Scale Considerations

Cost-Benefit Analysis of Deuterated Reagents

Deuterated formaldehyde (CD2_2O) costs ~$1,200/g, making large-scale synthesis prohibitively expensive. Alternative strategies, such as partial deuteration using CH2_2O and CD3_3I, reduce costs by 40% while maintaining sufficient isotopic labeling for analytical purposes.

Waste Management in Propionylation

The direct coupling of propionyl chloride generates HCl waste, necessitating neutralization with sodium bicarbonate. Patent CN102516105A highlights solvent recovery via distillation, reducing environmental impact .

Q & A

Q. How is (R)-Propionyl-d3 Carnitine Chloride synthesized, and what analytical methods validate its isotopic purity?

Methodological Answer:

  • Synthesis : The compound is synthesized via deuterium labeling at the N-methyl group using deuterated methyl iodide or deuterated propionyl chloride under controlled conditions to ensure site-specific deuteration .
  • Isotopic Purity Validation :
    • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation is confirmed by the absence of proton signals at the N-methyl position.
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) detects the molecular ion peak at m/z 256.1269 (calculated for C₁₀D₃H₁₇ClNO₄) to verify isotopic enrichment (>99 atom% D) .

Q. What protocols are recommended for preparing (R)-Propionyl-d3 Carnitine Chloride as an internal standard in LC-MS/MS assays?

Methodological Answer:

  • Stock Solution Preparation : Dissolve in LC-MS-grade methanol or water (10 mM stock, stored at -20°C) to avoid degradation .
  • Spike-in Concentration : Optimize based on the target analyte’s endogenous levels (e.g., 0.1–1 µM for plasma carnitine profiling) .
  • Matrix Effects Mitigation : Use isotope dilution calibration curves and validate recovery rates (85–115%) in biological matrices (e.g., serum, urine) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in (R)-Propionyl-d3 Carnitine Chloride’s role in β-oxidation versus ROS modulation?

Methodological Answer:

  • Controlled Cell Models : Use human umbilical vein endothelial cells (HUVECs) treated with carrageenan or pro-inflammatory cytokines to isolate β-oxidation effects (e.g., ATP production via Seahorse assays) from ROS modulation (e.g., DCFH-DA fluorescence for ROS quantification) .
  • Dose-Response Analysis : Compare low-dose (1–10 µM) ROS reduction versus high-dose (50–100 µM) β-oxidation enhancement to clarify biphasic effects .
  • Knockdown/Overexpression Studies : Silence NOX2 or ICAM-1 to dissect the compound’s antioxidant mechanism independent of metabolic pathways .

Q. What experimental strategies minimize interference from endogenous carnitines when quantifying (R)-Propionyl-d3 Carnitine Chloride in tissue samples?

Methodological Answer:

  • Chromatographic Separation : Use a C18 column with ion-pairing reagents (e.g., heptafluorobutyric acid) to resolve deuterated and non-deuterated carnitines .
  • Tandem MS Detection : Employ multiple reaction monitoring (MRM) transitions specific to the deuterated fragment ions (e.g., m/z 85.1 for propionyl-d3 vs. m/z 82.1 for endogenous propionyl) .
  • Sample Pre-Treatment : Deplete endogenous carnitines via solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges .

Q. How do researchers address discrepancies in metabolic flux data when using (R)-Propionyl-d3 Carnitine Chloride as a tracer?

Methodological Answer:

  • Standardized Extraction Protocols : Use methanol:water (80:20) with 0.1% formic acid to stabilize labile acylcarnitines during tissue homogenization .
  • Flux Normalization : Normalize to cell number/protein content and validate with parallel experiments using ¹³C-labeled tracers .
  • Inter-Lab Calibration : Share reference samples (e.g., NIST-certified matrices) to harmonize LC-MS parameters across studies .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of (R)-Propionyl-d3 Carnitine Chloride in preclinical studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal or biphasic models (e.g., GraphPad Prism) to identify EC₅₀ values for ROS inhibition or metabolic activation .
  • Multivariate Analysis : Apply principal component analysis (PCA) to integrate omics data (e.g., transcriptomics, metabolomics) and identify confounding variables .
  • Reproducibility Checks : Adhere to NIH guidelines for preclinical research, including blinding, randomization, and power analysis for sample size determination .

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